molecular formula C18H27N3O6S B2429743 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid CAS No. 1396966-68-9

2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid

Cat. No.: B2429743
CAS No.: 1396966-68-9
M. Wt: 413.49
InChI Key: OPRRBLQVHCAVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid involves multiple steps, typically starting with the preparation of the azepane ring and the sulfonyl group. The nitrophenyl group is then introduced through nitration reactions. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrophenyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid include:

  • 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-ethylpentanoic acid
  • 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-propylpentanoic acid

These compounds share the core structure but differ in the length of the alkyl chain attached to the pentanoic acid moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)-2-nitroanilino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-13(2)11-16(18(22)23)19-15-8-7-14(12-17(15)21(24)25)28(26,27)20-9-5-3-4-6-10-20/h7-8,12-13,16,19H,3-6,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRBLQVHCAVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.